2,4,6-Trifluoro-3-hydroxybenzaldehyde
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Overview
Description
2,4,6-Trifluoro-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H3F3O2 and a molecular weight of 176.09 g/mol . It is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a benzaldehyde ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trifluoro-3-hydroxybenzaldehyde typically involves the reaction of fluorobenzene derivatives with appropriate reagents. One common method includes the fluorination of hydroxybenzaldehyde derivatives under controlled conditions . The reaction conditions often involve the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction is typically carried out in a well-ventilated area with appropriate safety measures to prevent exposure to toxic fumes .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluoro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of trifluorobenzoic acids.
Reduction: Formation of trifluorobenzyl alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2,4,6-Trifluoro-3-hydroxybenzaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of agrochemicals, dyes, and optical brighteners.
Mechanism of Action
The mechanism of action of 2,4,6-Trifluoro-3-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to target molecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trifluoro-6-hydroxybenzaldehyde: Similar structure but different positioning of fluorine atoms.
2-Hydroxy-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of three fluorine atoms.
Uniqueness
2,4,6-Trifluoro-3-hydroxybenzaldehyde is unique due to its specific arrangement of fluorine atoms and hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized organic compounds and in various research applications .
Properties
Molecular Formula |
C7H3F3O2 |
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Molecular Weight |
176.09 g/mol |
IUPAC Name |
2,4,6-trifluoro-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H3F3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1-2,12H |
InChI Key |
LAWBMHPZHBUSIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)O)F)C=O)F |
Origin of Product |
United States |
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